4-Amino-2-chloro-6,7-dimethoxyquinazoline

API Intermediate Synthesis Process Chemistry Quinazoline Derivatives

Non-substitutable quinazoline intermediate for α1-blockers. The unique 2-chloro group is the sole site for piperazine installation in terazosin, doxazosin, prazosin, and alfuzosin APIs. Designated as EP Impurity A (terazosin, prazosin), EP Impurity F (doxazosin), and EP Impurity B (alfuzosin). ≥98% HPLC purity with full SER for ANDA/NDA compliance. Published vanillin route (37% yield) for cost benchmarking. Also used in disazo disperse dyes.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 23680-84-4
Cat. No. B018945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-6,7-dimethoxyquinazoline
CAS23680-84-4
Synonyms2-Chloro-6,7-dimethoxy-4-quinazolinamine;  USP Doxazosine Related Compound C; 
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC
InChIInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)
InChIKeyHWIIAAVGRHKSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4): A Critical Intermediate for Alpha-1 Antagonist APIs and Analytical Reference Standards


4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), a substituted quinazoline derivative with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol , is a pivotal synthetic intermediate in the pharmaceutical industry. Its core structure features a quinazoline ring with electron-donating methoxy groups at the 6 and 7 positions, an amino group at position 4, and a reactive chlorine at position 2, enabling selective nucleophilic substitution . This compound is not a finished drug product but an essential building block in the manufacture of several widely prescribed alpha-1 adrenergic receptor antagonists (the 'azoles piperazine' class), including terazosin, doxazosin, prazosin, and alfuzosin, which are used to treat hypertension and benign prostatic hyperplasia (BPH) . Additionally, it is officially recognized and utilized as a pharmacopoeial impurity reference standard for these same drug substances [1].

Why Generic 4-Amino-2-chloro-6,7-dimethoxyquinazoline Substitution Presents Risks: A Guide for API Manufacturers and QC Laboratories


While the structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4) may appear simple, its specific substitution pattern dictates its unique and indispensable role as a synthetic intermediate. Generic substitution with closely related quinazoline analogs (e.g., 4-Amino-6,7-dimethoxyquinazoline, CAS 74119-35-8) or other chloro-quinazolines is not possible. The chlorine atom at the 2-position is the exclusive site for the critical nucleophilic substitution reaction required to install the piperazine ring in the final 'azoles piperazine' drugs . Replacing it with a different halogen or using a de-chloro analog would either alter reaction kinetics or halt the synthesis altogether. Furthermore, when procured as a reference standard for impurity analysis in quality control (QC), substitution with a non-pharmacopoeial grade or inadequately characterized material compromises analytical method validation (AMV) and regulatory compliance, potentially leading to incorrect quantification of critical impurities [1]. The evidence below quantifies these specific differentiators.

Quantitative Differentiation Evidence for 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Comparator-Based Selection Guide


Synthetic Yield Comparison: Optimized Process for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

A study optimizing the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from vanillin achieved an overall yield of approximately 37% [1]. This established yield serves as a critical benchmark for process chemists and procurement teams. In contrast, the synthesis of the closely related analog 4-Amino-6,7-dimethoxyquinazoline (lacking the 2-chloro group), while not directly compared in the same study, is reported to proceed via different routes that may present their own unique yield and purity challenges. This optimized 37% yield for the target compound represents a quantifiable baseline for evaluating the efficiency of in-house or outsourced synthetic routes, enabling direct cost-benefit analysis against potential alternative methods or starting materials.

API Intermediate Synthesis Process Chemistry Quinazoline Derivatives

Analytical Purity and Characterization Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a Reference Standard

4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4) is officially designated and supplied as multiple pharmacopoeial impurity reference standards (e.g., Alfuzosin EP Impurity B, Prazosin EP Impurity A, Terazosin EP Impurity A, Doxazosin EP Impurity F) . A commercial reference standard is provided with a minimum HPLC purity of 98% and is accompanied by a comprehensive Structure Elucidation Report (SER) including HPLC, MASS/LC-MS, ¹H NMR, FT-IR, and Potency data [1]. In contrast, a generic chemical supply of the same compound may offer only a basic Certificate of Analysis (COA) with limited characterization (e.g., melting point and NMR only) and may not adhere to ISO 17034 standard for reference material production [2]. The availability of a full SER and pharmacopoeial-grade documentation is a critical differentiator for regulatory filing and analytical method validation.

Pharmaceutical Impurity Standard Quality Control (QC) Analytical Method Validation

Reactivity Advantage: The 2-Chloro Group's Critical Role in Nucleophilic Substitution

The chlorine atom at the 2-position of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a strategically placed leaving group, rendering it highly reactive towards nucleophilic substitution . This feature is not present in the related analog, 4-Amino-6,7-dimethoxyquinazoline, which lacks the 2-chloro group [1]. The presence of this chloro group is essential for constructing the complex piperazine ring system characteristic of terazosin and related alpha-1 blockers. While a specific quantitative rate constant (k) for this substitution under defined conditions was not found in the primary literature, the class-level inference is that the 2-chloro analog's unique reactivity profile directly dictates the synthetic pathway and yield. Using an analog without this chloro group would necessitate a completely different, and likely lower-yielding, synthetic strategy.

Medicinal Chemistry Synthetic Intermediate Nucleophilic Substitution

Validated Application Scenarios for 4-Amino-2-chloro-6,7-dimethoxyquinazoline Based on Quantitative Evidence


API Manufacturing: A Key Intermediate for Alpha-1 Blocker Synthesis

Based on its established synthetic route from vanillin with a reported 37% overall yield and its unique 2-chloro group which is essential for the final nucleophilic substitution step , 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a validated, non-substitutable intermediate for the industrial-scale production of 'azoles piperazine' APIs. Procurement and process development teams can utilize the published yield data as a quantitative benchmark for evaluating process efficiency and cost of goods.

Pharmaceutical Quality Control: A Pharmacopoeial Impurity Reference Standard

As confirmed by its official designation as Alfuzosin EP Impurity B, Prazosin EP Impurity A, Terazosin EP Impurity A, and Doxazosin EP Impurity F , this compound is a mandatory reference standard for quality control laboratories. The availability of fully characterized material with a comprehensive Structure Elucidation Report (SER) and ≥98% HPLC purity directly supports analytical method development, method validation (AMV), and batch release testing for regulatory compliance (e.g., ANDA, NDA).

Medicinal Chemistry R&D: A Versatile Scaffold for Derivative Synthesis

The presence of the reactive 2-chloro group allows for facile diversification of the quinazoline core . This enables medicinal chemistry teams to explore novel structure-activity relationships (SAR) by substituting the chlorine with various amine nucleophiles to generate libraries of new quinazoline derivatives, potentially targeting alpha-1 adrenoceptors or other kinases .

Specialty Chemical Synthesis: A Precursor for Hetaryl Disazo Disperse Dyes

Beyond pharmaceuticals, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has demonstrated utility as a precursor in the synthesis of novel disazo disperse dyes. The compound is diazotized and coupled with 3-chloroaniline and other aromatic compounds, yielding dyes with good to excellent light and wash fastness properties (ratings of 5 to 5/6) on polyester fabric . This presents a niche, yet validated, application for procurement by specialty chemical and textile R&D groups.

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